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Compound of Interest

Compound Name: Levalbuterol sulfate

Cat. No.: B125821 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β₂-adrenergic receptor agonist

used for the treatment or prevention of bronchospasm in adults, adolescents, and children 6

years of age and older.[1] Accurate and precise quantification of levalbuterol sulfate in

pharmaceutical formulations and biological matrices is crucial for quality control,

pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This document provides

detailed application notes and protocols for the most common analytical methods employed for

lebuterol sulfate quantification, including High-Performance Liquid Chromatography (HPLC),

UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-

MS).

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and

quantification of levalbuterol sulfate. Reversed-phase HPLC (RP-HPLC) is the most common

mode used for its analysis.

Application Note: Achiral RP-HPLC for Levalbuterol
Sulfate Quantification
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This method is suitable for the routine quality control of levalbuterol sulfate in pharmaceutical

dosage forms such as syrups, tablets, and inhalers.

Principle: The separation is based on the partitioning of the analyte between a nonpolar

stationary phase (e.g., C18) and a polar mobile phase. The analyte is detected by its UV

absorbance.

Advantages: Simple, robust, accurate, and precise for quantifying levalbuterol sulfate in the

absence of its enantiomer (dextroalbuterol).[2][3]

Limitations: This method cannot distinguish between levalbuterol and dextroalbuterol.

Application Note: Chiral HPLC for Enantiomeric
Separation
This method is essential for determining the enantiomeric purity of levalbuterol sulfate and for

pharmacokinetic studies where the disposition of individual enantiomers is investigated.[4]

Principle: Enantiomers are separated on a chiral stationary phase (CSP) which forms

transient diastereomeric complexes with the enantiomers, leading to different retention times.

[4][5] Teicoplanin-based CSPs are commonly used for this purpose.[6]

Advantages: Enables the selective quantification of the (R)-enantiomer (levalbuterol) in the

presence of the (S)-enantiomer.

Limitations: Chiral methods can be more complex to develop and may require specialized,

more expensive columns.

Quantitative Data Summary for HPLC Methods
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Parameter
Achiral RP-HPLC
Method 1

Achiral RP-HPLC
Method 2

Chiral HPLC
Method

Column

Phenomenex C18

(250 x 4.6 mm, 5 µm)

[2]

Chromatopak C18

(150 x 4.6 mm, 5 µm)

[7]

Teicoplanin-based

CSP

Mobile Phase
Methanol: 10 mM

TBAHS (50:50, v/v)[2]

Acetonitrile: Buffer

(pH 3.2 with

orthophosphoric acid)

(30:70, v/v)[7]

Methanol:Acetonitrile:

Glacial Acetic

Acid:Diethylamine

(40:60:0.3:0.2, v/v/v/v)

Flow Rate 1.0 mL/min[2] Not Specified 1.0 mL/min

Detection UV at 274 nm[2] UV at 210 nm[7]
Fluorescence (Ex: 230

nm, Em: 310 nm)

Linearity Range 0.5 - 150 µg/mL[2]

80.0% to 120% of

nominal

concentration[7]

Down to 125 pg/mL

from a 1 mL plasma

sample

Retention Time ~2.56 min[2] ~3.3 min[7] Not Specified

Experimental Protocols: HPLC
Protocol: Achiral RP-HPLC for Levalbuterol Sulfate in
Syrup
This protocol is adapted from a validated stability-indicating method.[2]

Materials:

Levalbuterol Sulfate reference standard

Methanol (HPLC grade)

Tetrabutyl ammonium hydrogen sulfate (TBAHS)

Water (HPLC grade)
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Levalbuterol Sulfate syrup formulation

0.2 µm membrane filter

Equipment:

HPLC system with UV detector

Phenomenex C18 column (250 x 4.6 mm, 5 µm)

Ultrasonicator

Analytical balance

Volumetric flasks and pipettes

Procedure:

Mobile Phase Preparation: Prepare a 10 mM solution of TBAHS in water. The mobile phase

is a 50:50 (v/v) mixture of methanol and 10 mM TBAHS. Filter and degas the mobile phase

before use.

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of

Levalbuterol Sulfate reference standard in the mobile phase to obtain a stock solution.

Further dilute to prepare working standard solutions within the linearity range (e.g., 0.5-150

µg/mL).[2]

Sample Preparation: Accurately measure a volume of syrup equivalent to a known amount of

levalbuterol sulfate and transfer it to a volumetric flask. Dilute with the mobile phase,

sonicate for 25 minutes to ensure complete dissolution, and then make up to volume. Filter

the solution through a 0.2 µm membrane filter. Further dilute with the mobile phase to a

concentration within the linearity range.

Chromatographic Conditions:

Set the flow rate to 1.0 mL/min.

Set the UV detection wavelength to 274 nm.[2]
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Inject equal volumes of the standard and sample solutions.

Quantification: Calculate the amount of levalbuterol sulfate in the sample by comparing the

peak area of the sample to the peak area of the standard from the calibration curve.

Visualizations: HPLC Workflows
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Caption: General Analytical Workflow for HPLC Quantification.
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Caption: Workflow for Chiral Separation of Albuterol Enantiomers.

UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of

levalbuterol sulfate in bulk and pharmaceutical formulations.

Application Note: UV-Vis Spectrophotometry
Principle: This method is based on the measurement of the absorbance of levalbuterol
sulfate at its wavelength of maximum absorption (λmax).[8][9]

Advantages: Rapid, simple, and economical.[9]
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Limitations: Less specific than HPLC; other substances that absorb at the same wavelength

can interfere with the measurement.

Quantitative Data Summary for UV-Vis Method
Parameter UV-Vis Spectrophotometry

λmax 277 nm[8][9]

Solvent Distilled Water[8][9]

Linearity Range 20 - 60 µg/mL[8][9]

Correlation Coefficient (r²) 0.998[9]

LOD 1.81 µg/mL[9]

LOQ 5.48 µg/mL[9]

Experimental Protocol: UV-Vis Spectrophotometry
This protocol is for the determination of levalbuterol sulfate in a pure or rotacap dosage form.

[9]

Materials:

Levalbuterol Sulfate reference standard

Distilled water

Levalbuterol Sulfate formulation

Equipment:

UV-Vis Spectrophotometer

Analytical balance

Volumetric flasks and pipettes

Procedure:
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Standard Solution Preparation: Accurately weigh a quantity of Levalbuterol Sulfate
reference standard and dissolve it in distilled water to prepare a stock solution. From the

stock solution, prepare a series of dilutions with distilled water to obtain concentrations in the

range of 20-60 µg/mL.[8][9]

Sample Preparation: Prepare a solution of the levalbuterol sulfate formulation in distilled

water to obtain a final concentration within the calibrated range.

Measurement:

Scan the standard solution from 200-400 nm to determine the λmax, which should be

around 277 nm.[8][9]

Measure the absorbance of the standard and sample solutions at 277 nm against a

distilled water blank.

Quantification: Construct a calibration curve by plotting the absorbance of the standard

solutions versus their concentrations. Determine the concentration of levalbuterol sulfate in

the sample solution from the regression equation of the calibration curve.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-
MS)
LC-MS and LC-MS/MS are highly sensitive and selective methods for the quantification of

levalbuterol sulfate, especially in biological matrices like plasma and urine.[10][11]

Application Note: LC-MS/MS for Bioanalysis
Principle: This technique combines the separation power of liquid chromatography with the

high sensitivity and selectivity of mass spectrometry. The analyte is separated on an HPLC

column and then ionized and detected by a mass spectrometer, often in multiple reaction

monitoring (MRM) mode for enhanced specificity.[10]

Advantages: High sensitivity and specificity, making it ideal for determining low

concentrations in complex biological fluids.[10][12]
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Limitations: Requires more expensive and complex instrumentation and expertise compared

to HPLC-UV or UV-Vis spectrophotometry.

Quantitative Data Summary for LC-MS/MS Methods

Parameter
LC-MS/MS in
Human Plasma &
Urine[10]

LC-MS/MS in Cell
Culture Media[12]

Chiral LC-MS in
Plasma[11]

Column
C18 reversed-

phase[10]

Phenomenex Kinetex

XB-C18 (50 x 2.1 mm,

2.6 µm)[12]

Teicoplanin-based

stationary phase[11]

Mobile Phase

Acetonitrile: 5 mM

Ammonium Acetate

(30:70, v/v)[10]

A: 0.05:2:98 Formic

Acid/Methanol/Water,

B: Methanol with 0.1%

Formic Acid[12]

Methanol:Acetic

Acid:Ammonia

(1000:5:1, v/v/v)[11]

Ionization
Positive ion

electrospray (ESI)[10]
Positive ESI[12] Not Specified

Detection Mode
MRM (m/z 240.2 →

148.1)[10]
MRM

Selected Reaction

Monitoring[11]

LLOQ
0.02 ng/mL (plasma),

1 ng/mL (urine)[10]
10 nM

0.25 ng/mL for each

enantiomer[11]

Experimental Protocol: LC-MS/MS for Levalbuterol
in Human Plasma
This protocol is a generalized procedure based on published methods.[10][11]

Materials:

Levalbuterol Sulfate reference standard

Internal Standard (IS), e.g., acetaminophen[10] or a deuterated analog

Acetonitrile (LC-MS grade)
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Ammonium Acetate (LC-MS grade)

Ethyl acetate

Water (LC-MS grade)

Human plasma samples

Equipment:

LC-MS/MS system (e.g., triple quadrupole)

C18 reversed-phase column

Centrifuge

Evaporator (e.g., nitrogen evaporator)

Vortex mixer

Procedure:

Sample Pre-treatment: To a plasma sample, add the internal standard solution.

Liquid-Liquid Extraction: Add ethyl acetate, vortex mix, and then centrifuge to separate the

layers.

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to

dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

Inject the reconstituted sample into the LC-MS/MS system.

Separate the analyte from matrix components on a C18 column using an isocratic mobile

phase of acetonitrile and ammonium acetate.

Detect levalbuterol and the IS using positive ion electrospray ionization and MRM.
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Quantification: The concentration of levalbuterol is determined by the ratio of its peak area to

that of the internal standard, plotted against a calibration curve prepared in the same

biological matrix.

Visualization: LC-MS/MS Bioanalytical Workflow

Biological Sample
(e.g., Plasma) + IS
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Click to download full resolution via product page
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Caption: Bioanalytical Workflow for LC-MS/MS Quantification.

Stability-Indicating Method
For registration of new drug products, regulatory agencies require stability-indicating methods.

An analytical method is deemed "stability-indicating" if it can accurately measure the active

ingredient without interference from degradation products, impurities, or excipients.[2]

Application Note: Stability-Indicating RP-HPLC Method
Principle: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation,

heat, light) to produce degradation products.[2] The HPLC method is then developed and

validated to demonstrate that the peak for the intact drug is well-resolved from any

degradant peaks.

Validation: The method is validated according to ICH guidelines for parameters such as

specificity, linearity, accuracy, precision, and robustness.[1][3][7]

Visualization: Stability-Indicating Method Development
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Caption: Logical Flow for Developing a Stability-Indicating Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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